(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by the presence of a morpholine ring, a thiazole ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the morpholine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.
Formation of the Morpholine Ring: This involves the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reaction: The thiazole and morpholine rings are then coupled using a suitable linker, such as a phenoxyacetic acid derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biology, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)acetic acid: A simpler analog with a morpholine ring and acetic acid moiety.
4-Morpholin-4-ylbutanoic acid: Contains a morpholine ring and a butanoic acid moiety.
4-Morpholinecarbonyl chloride: A derivative with a morpholine ring and a carbonyl chloride group.
Uniqueness
(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a morpholine ring, a thiazole ring, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C16H16N2O5S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16N2O5S/c19-14(20)10-23-12-4-2-1-3-11(12)9-13-15(21)17-16(24-13)18-5-7-22-8-6-18/h1-4,9H,5-8,10H2,(H,19,20)/b13-9+ |
InChI Key |
LRLAYGAUUITJKN-UKTHLTGXSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)O)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2 |
Origin of Product |
United States |
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